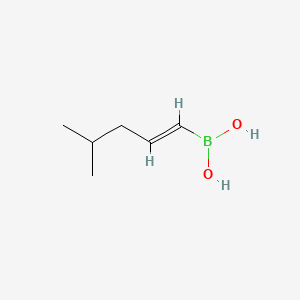

4-Methyl-1-pentenylboronic acid

Description

Properties

IUPAC Name |

[(E)-4-methylpent-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h3,5-6,8-9H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTGERMANPOCTC-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations in Alkenylboronic Acid Reactivity

Catalytic Cycles in Cross-Coupling Reactions Involving Alkenylboronic Acids

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comwikipedia.orglibretexts.org

Oxidative Addition Dynamics

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent palladium(0) complex. researchgate.netnih.gov This step involves the insertion of the palladium center into the carbon-halogen bond, leading to the formation of a palladium(II) intermediate. chemrxiv.org The oxidation state of the palladium increases from 0 to +2. researchgate.net For alkenylboronic acid couplings, the organic halide is typically a vinyl or aryl halide.

The mechanism of oxidative addition can be influenced by several factors, including the nature of the halide, the ligands on the palladium catalyst, and the solvent. Two primary mechanisms are generally considered: a concerted pathway and a stepwise SN2-type pathway. nih.gov For many aryl and vinyl halides, a concerted mechanism is often proposed. libretexts.org The rate of oxidative addition is also dependent on the electronic properties of the organic halide; electron-deficient halides tend to react faster. libretexts.org

Transmetalation Mechanisms and Intermediates

Following oxidative addition, the crucial transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. youtube.comrsc.org This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. youtube.comresearchgate.net

Two main pathways for transmetalation have been proposed and debated:

Path A (Boronate Pathway): The boronic acid reacts with the base to form a tetracoordinate boronate species. This activated boronate then reacts with the palladium(II)-halide complex. nih.gov

Path B (Oxo-Palladium Pathway): The palladium(II)-halide complex first reacts with the base to form a palladium(II)-hydroxo or -alkoxo complex. This complex then reacts with the neutral boronic acid. nih.govnih.gov

Reductive Elimination Pathways

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state. wikipedia.orgrsc.org This step is irreversible and drives the catalytic cycle forward. For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium center. wikipedia.orgrsc.org If the intermediate complex has a trans geometry, a trans-to-cis isomerization must precede the reductive elimination.

The mechanism of reductive elimination is generally considered to be a concerted process, occurring through a three-centered transition state with retention of stereochemistry at the migrating groups. rsc.org However, other pathways, such as SN2-type or radical mechanisms, are also possible under certain conditions. rsc.org The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium and the organic groups being coupled.

Stereochemical Control and Retention in Alkenylboronic Acid Transformations

A significant advantage of the Suzuki-Miyaura coupling of alkenylboronic acids is the high degree of stereochemical retention observed. wikipedia.org The geometry of the double bond in the starting alkenylboronic acid is generally preserved in the final coupled product. This stereospecificity is a consequence of the concerted nature of the key steps in the catalytic cycle, particularly the transmetalation and reductive elimination steps.

For example, the coupling of a (E)-alkenylboronic acid will typically yield the (E)-alkene product, while a (Z)-alkenylboronic acid will lead to the (Z)-alkene. This stereochemical fidelity is crucial for the synthesis of complex molecules where the geometry of double bonds is critical for their biological activity or material properties. However, loss of stereochemical integrity can occur under certain conditions, often influenced by the choice of ligands and reaction conditions. organic-chemistry.org

Influence of Ligands and Bases on Reaction Pathways and Selectivity

The choice of ligands and bases plays a pivotal role in the success and selectivity of Suzuki-Miyaura reactions involving alkenylboronic acids.

Ligands: Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed cross-coupling reactions. The steric and electronic properties of these ligands can significantly impact the stability and reactivity of the palladium catalyst, influencing the rates of oxidative addition, transmetalation, and reductive elimination. clockss.org Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines like S-Phos, have been shown to be highly effective in promoting the coupling of challenging substrates. clockss.org The ligand can also influence the stereochemical outcome of the reaction, with some ligands being more effective at preventing isomerization and preserving the stereochemistry of the double bond. organic-chemistry.orgnih.gov

Bases: The base is essential for the activation of the boronic acid in the transmetalation step. youtube.comresearchgate.net Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and alkoxides. The strength and nature of the base can affect the reaction rate and yield. In some cases, a combination of bases or the use of specific solvent-base systems can be beneficial. clockss.org The base can also influence which transmetalation pathway (boronate or oxo-palladium) is favored.

The interplay between the ligand and base is complex and crucial for optimizing a given Suzuki-Miyaura coupling reaction. The following table summarizes the general effects of different ligand and base types on the reactivity of alkenylboronic acids.

| Parameter | Effect on Reactivity and Selectivity |

| Ligands | |

| Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, S-Phos) | Generally increase reaction rates, improve yields for challenging substrates, and can enhance stereoselectivity. clockss.org |

| Less bulky phosphines (e.g., PPh₃) | May be sufficient for reactive substrates but can lead to lower yields and potential side reactions with less reactive partners. |

| N-heterocyclic carbenes (NHCs) | Strong sigma-donors that can form very stable palladium complexes, often leading to high catalytic activity. |

| Bases | |

| Strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Often effective for a wide range of substrates and can accelerate the transmetalation step. clockss.org |

| Weaker bases (e.g., K₂CO₃) | Can be effective, particularly with more reactive substrates, and may be preferred to avoid base-sensitive functional groups. |

| Aqueous bases (e.g., NaOH, KOH) | Commonly used and can facilitate the formation of the active boronate species. youtube.com |

Computational and Experimental Mechanistic Studies in Asymmetric Catalysis with Alkenyl Boronic Acids

While the focus of this article is on the general mechanistic aspects of alkenylboronic acid reactivity, it is important to note the role of computational and experimental studies in the development of asymmetric catalytic transformations. Although achieving enantioselectivity in the coupling of a prochiral alkenylboronic acid is not a standard application, the principles from asymmetric catalysis are relevant to understanding stereocontrol.

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of catalytic cycles. nih.gov These studies can provide insights into the structures and energies of transition states and intermediates, helping to rationalize observed selectivities and guide the design of new catalysts and ligands. For example, computational studies have been instrumental in understanding the competing pathways in the transmetalation step and the factors that control stereoselectivity in related cross-coupling reactions.

Experimental techniques, such as kinetic analysis, isotopic labeling studies, and the isolation and characterization of reaction intermediates, provide crucial data to validate and refine mechanistic proposals derived from computational models. Together, these complementary approaches continue to deepen our understanding of the reactivity of alkenylboronic acids in cross-coupling reactions, paving the way for the development of more efficient and selective synthetic methodologies.

Advanced Research Considerations and Future Outlook for 4 Methyl 1 Pentenylboronic Acid Research

Development of Novel Catalytic Systems for Alkenylboronic Acid Transformations

The reactivity of alkenylboronic acids is intrinsically linked to the catalysts employed. While palladium-based systems have dominated the landscape, recent research has focused on diversifying the catalytic toolbox to unlock new reaction pathways and enhance efficiency.

Recent advances have introduced innovative catalytic methods that expand the reactivity of alkenylboron reagents beyond traditional cross-coupling reactions. rsc.org These developments encompass transition metal catalysis, organocatalysis, and photocatalysis, opening up new avenues for both polar and radical-based transformations. rsc.org For instance, cobalt and nickel catalysts are gaining prominence. Cobalt(II) salts, in combination with chiral phosphine (B1218219) ligands like (R,R)-Ph-BPE, have been shown to facilitate highly enantioselective ring-opening reactions of oxa- and aza-bicyclic alkenes with alkenylboronic acids, producing valuable chiral products with high yields and enantiomeric excess. rsc.org Nickel catalysis has also proven effective for various transformations, demonstrating high coupling efficiency and excellent functional group tolerance. rsc.org

Furthermore, photoredox catalysis has emerged as a powerful strategy for generating carbon-centered radicals from boronic acids and their esters under mild conditions. nih.govrsc.org Dual catalytic systems, combining a photoredox catalyst with a Lewis base, can activate a wide range of boronic acid derivatives for C-C bond formation with electron-deficient olefins. nih.govresearchgate.net This approach avoids the need for harsh reagents and expands the scope of radical-based reactions involving these substrates.

The development of novel ligands is also a key area of research. For example, new palladium precatalysts incorporating bulky dialkylphosphinobiaryl ligands have been developed to facilitate the rapid and efficient coupling of even unstable boronic acids. acs.org These advanced catalytic systems offer the potential for more selective and robust transformations involving 4-methyl-1-pentenylboronic acid, enabling its use in a broader array of complex molecule syntheses.

Table 1: Examples of Novel Catalytic Systems for Alkenylboronic Acid Transformations

| Catalyst System | Transformation | Key Features |

|---|---|---|

| Cobalt(II) / (R,R)-Ph-BPE | Enantioselective ring-opening of oxa/aza-bicyclic alkenes | High enantioselectivity (up to 99% ee) and yield. rsc.org |

| Nickel(II) salts | Three-component dialkylation and alkylarylation of vinyl boronate esters | High coupling efficiency and excellent functional group tolerance. rsc.org |

| Photoredox catalyst / Lewis base | Radical addition to electron-deficient olefins | Mild, redox-neutral conditions, broad substrate scope. nih.govresearchgate.net |

| Chiral Copper catalyst | Enantioconvergent cross-coupling of alkyl halides | Forms chiral Csp³–Csp² bonds with high enantioselectivity. rsc.org |

Exploration of Alternative Reactivity Modes and Mechanistic Paradigms

Beyond their traditional role as nucleophilic partners in cross-coupling reactions, researchers are actively exploring alternative ways to engage the reactive moieties of alkenylboronic acids. This includes leveraging both the carbon-boron bond and the carbon-carbon double bond in novel chemical transformations.

Recent studies have highlighted the ability of alkenylboronic acids to participate in radical reactions. rsc.org Under photoredox conditions, they can serve as precursors to alkenyl radicals, which can then engage in a variety of bond-forming events. rsc.org This opens up possibilities for reactions such as atom transfer radical addition (ATRA) and cycloadditions. For instance, cobalt(I)-catalyzed [2+2] cycloadditions between alkynes and alkenyl boronates have been developed for the enantioselective synthesis of cyclobutyl boronates. rsc.org

The alkene moiety itself can be a site of reactivity. Transition metal-catalyzed 1,2-difunctionalization reactions of vinyl boronate esters allow for the simultaneous addition of two different groups across the double bond. rsc.org Furthermore, organocatalytic approaches have utilized the alkene portion of alkenylboronic acids as a C2 synthon in cycloaddition reactions, for example, with in situ generated isobenzopyrylium ions. rsc.org

Mechanistic investigations are crucial for understanding and optimizing these new transformations. Studies involving techniques like cyclic voltammetry and DFT calculations are providing deeper insights into the reaction pathways, including the formation of key intermediates like metallacycles and radical species. rsc.orgacs.org For example, mechanistic studies on Ni(II)H-catalyzed β-vinylation reactions suggest a pathway involving migratory insertion of the alkene into a nickel-hydride intermediate followed by transmetalation with the alkenylboronic acid. rsc.org

Expanding Substrate Scope and Functional Group Tolerance in Alkenylboronic Acid Chemistry

A major goal in synthetic chemistry is the development of reactions that are tolerant of a wide range of functional groups, allowing for the late-stage functionalization of complex molecules. Research in alkenylboronic acid chemistry is actively addressing this challenge.

In the context of the Suzuki-Miyaura coupling, significant progress has been made in expanding the scope of both the alkenylboronic acid and the coupling partner. libretexts.org The development of highly active and robust palladium catalysts, often employing sterically hindered and electron-rich phosphine ligands, has enabled the coupling of previously challenging substrates, including those with multiple substituents or sensitive functional groups. mdpi.comorganic-chemistry.org For example, methods have been developed for the coupling of sterically demanding di-ortho-substituted aryl halides with secondary cycloalkylboronic acids. mdpi.com

The tolerance of various functional groups such as esters, amines, amides, nitriles, and even hydroxyl groups is a key advantage of modern catalytic systems. organic-chemistry.orgchempedia.infoximo-inc.com This broad compatibility is crucial for applications in medicinal chemistry and materials science, where complex, functionalized molecules are often the targets. The ability to perform these reactions in greener solvents like water or polyethylene (B3416737) glycol further enhances their applicability and sustainability. acs.orgacs.org

Furthermore, the development of one-pot, two-step procedures, such as borylation followed by Suzuki cross-coupling, streamlines synthetic sequences and avoids the isolation of potentially unstable boronic acid intermediates. organic-chemistry.org These advancements are making the use of alkenylboronic acids like this compound more practical and versatile for a wider range of synthetic applications.

Table 2: Functional Group Tolerance in Modern Alkenylboronic Acid Reactions

| Tolerated Functional Groups | Reaction Type | Catalyst System Example |

|---|---|---|

| Esters, Amines, Hydroxyls | Suzuki-Miyaura Coupling | Palladium with XPhos ligand organic-chemistry.org |

| Ketones, Aldehydes, Amides | Nickel-catalyzed Carbonyl Addition | Ligand-free Nickel catalyst researchgate.net |

| Nitriles, Enol ethers | Metathesis Reactions | Molybdenum or Tungsten catalysts ximo-inc.com |

| Halides (Cl, Br) | Enantioselective Ring-Opening | Cobalt(II) / (R,R)-Ph-BPE rsc.org |

Sustainable and Green Chemistry Approaches in Alkenylboronic Acid Synthesis and Application

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly influencing the direction of chemical research. raijmr.com The synthesis and application of alkenylboronic acids are no exception to this trend.

One significant area of progress is the development of more sustainable catalytic systems. This includes the use of catalysts based on earth-abundant and less toxic metals like iron and copper as alternatives to precious metals like palladium. nih.gov Metal-free catalytic systems are also being explored, offering the potential for even more environmentally benign transformations. nih.gov

The use of greener reaction media is another key aspect of sustainable chemistry. Water has been successfully employed as a solvent for Suzuki-Miyaura couplings of alkenylboronic acids, often in the presence of a phase-transfer catalyst. acs.org Other green solvents like ethanol (B145695) and polyethylene glycol (PEG) have also been shown to be effective. acs.orgnih.gov

Electrochemical methods are emerging as a powerful and sustainable tool for both the synthesis and functionalization of boronic acids. nih.gov Electrosynthesis can often be performed at room temperature without the need for chemical oxidants or reductants, generating minimal waste. organic-chemistry.orgrsc.org For example, an electrochemical sulfonylation of organoboronic acids, including alkenylboronic acids, has been developed under catalyst- and additive-free conditions. acs.org Similarly, photoredox catalysis, which utilizes visible light as a renewable energy source, aligns well with the principles of green chemistry and has been successfully applied to reactions involving boronic acids. nih.govpsu.edu These sustainable approaches are poised to play a crucial role in the future of this compound chemistry.

Q & A

Q. What are the recommended protocols for synthesizing 4-Methyl-1-pentenylboronic acid with high purity?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-methyl-1-pentenyl halides and boronic acid precursors. Key steps include:

Q. How can solubility challenges of this compound in organic solvents be addressed?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) for solubility using dynamic light scattering or UV-Vis spectroscopy.

- Derivatization : Convert to pinacol ester (e.g., via esterification with pinacol) to enhance solubility in non-polar solvents like toluene .

- Co-solvents : Use ethanol/water mixtures (1:1 v/v) for aqueous reactions, as boronic acids often form stable boronate esters in water .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reaction yields during Suzuki-Miyaura coupling with this compound?

Methodological Answer:

- Kinetic Analysis : Monitor reaction progress via in situ NMR to detect boronate intermediates and optimize catalyst loading .

- Byproduct Identification : Use LC-MS to trace deboronation or protodeboronation products, which reduce yields. Adjust pH (neutral to slightly basic) to suppress these pathways .

- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) to balance activity and stability. Data from GC-MS retention times can clarify selectivity issues .

Q. How does steric hindrance from the 4-methyl group influence regioselectivity in cross-coupling reactions?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare transition-state energies for ortho vs. para coupling pathways.

- Experimental Validation : Synthesize regiochemical isomers using directed ortho-metalation (DoM) and compare yields via HPLC. Steric maps from X-ray crystallography (if available) can validate models .

Q. What strategies mitigate hydrolysis of this compound in aqueous media?

Methodological Answer:

- Protection-Deprotection : Use diethanolamine to form boronate esters, which hydrolyze reversibly under acidic conditions .

- pH Control : Maintain pH 7–9 to stabilize the tetrahedral boronate form. Monitor via NMR (disappearance of B-OH peaks at δ 7–8 ppm) .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting stability data for boronic acids under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 25°C/60% RH vs. 4°C/dry and compare degradation rates via TGA and FTIR (B-O bond vibrations at ~1340 cm) .

- Contradiction Source : Discrepancies often arise from trace moisture or oxygen. Use Karl Fischer titration to quantify water content in solvents .

Q. What statistical methods validate reproducibility in catalytic efficiency studies?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify interactions.

- Error Analysis : Calculate standard deviations across triplicate runs and apply ANOVA to distinguish systematic vs. random errors .

Experimental Design Recommendations

-

Characterization Workflow :

-

Safety Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.